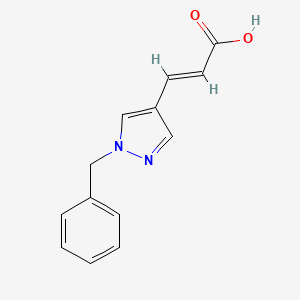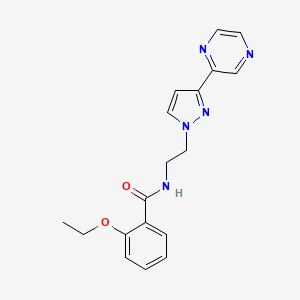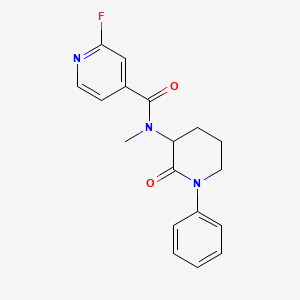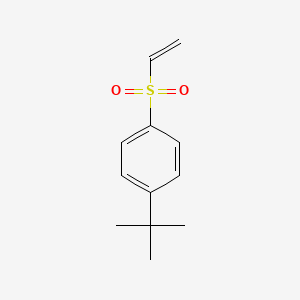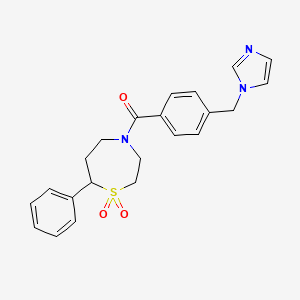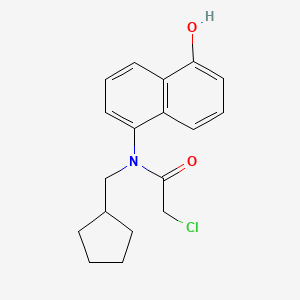
2-Chloro-N-(cyclopentylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(cyclopentylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a chloro group, a cyclopentylmethyl group, and a hydroxynaphthalenyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyclopentylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide typically involves the following steps:
Formation of the acetamide backbone: This can be achieved by reacting an appropriate amine with chloroacetyl chloride under basic conditions.
Introduction of the cyclopentylmethyl group: This step involves the alkylation of the amide nitrogen with cyclopentylmethyl bromide in the presence of a base such as sodium hydride.
Attachment of the hydroxynaphthalenyl group: This can be done through a nucleophilic substitution reaction where the hydroxynaphthalenyl group is introduced using a suitable naphthalenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group on the naphthalenyl ring can undergo oxidation to form a ketone or quinone derivative.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of the corresponding amine or hydrocarbon.
Substitution: Formation of substituted acetamides with various functional groups.
科学的研究の応用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysts: Potential use in catalytic reactions due to the presence of multiple functional groups.
Biology
Biological Probes: Used in the study of biological systems due to its structural similarity to biologically active molecules.
Medicine
Pharmaceuticals: Potential use in drug development for its structural features that may interact with biological targets.
Industry
Materials Science: Used in the development of new materials with specific properties such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-Chloro-N-(cyclopentylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins, nucleic acids, or other biomolecules, and the pathways involved could range from signal transduction to metabolic processes.
類似化合物との比較
Similar Compounds
2-Chloro-N-(cyclopentylmethyl)-N-(naphthalen-1-yl)acetamide: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
2-Chloro-N-(cyclopentylmethyl)-N-(5-methoxynaphthalen-1-yl)acetamide: Contains a methoxy group instead of a hydroxyl group, which could influence its chemical properties and applications.
Uniqueness
The presence of the hydroxyl group in 2-Chloro-N-(cyclopentylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide makes it unique compared to its analogs. This functional group can participate in hydrogen bonding, increasing its solubility and potentially enhancing its interaction with biological targets.
特性
IUPAC Name |
2-chloro-N-(cyclopentylmethyl)-N-(5-hydroxynaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c19-11-18(22)20(12-13-5-1-2-6-13)16-9-3-8-15-14(16)7-4-10-17(15)21/h3-4,7-10,13,21H,1-2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRWJQMZPOUGPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN(C2=CC=CC3=C2C=CC=C3O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2716322.png)
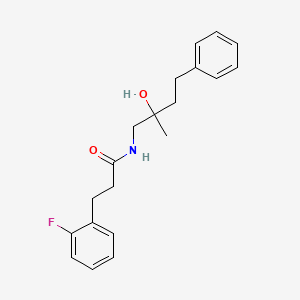
![2-((7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-mesitylacetamide](/img/structure/B2716326.png)
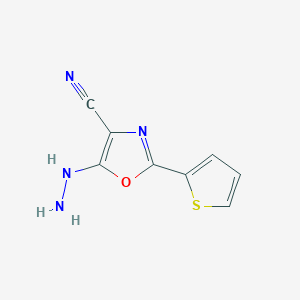
![1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide](/img/structure/B2716328.png)
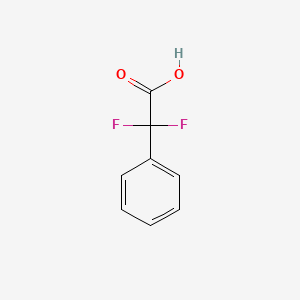

![1-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2716333.png)
![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2716336.png)
